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Compound of Interest

Compound Name:
(4-Methylpyridin-2-

yl)methanamine

Cat. No.: B138663 Get Quote

Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data (NMR, IR,

MS) and detailed experimental protocols for the specific compound (4-Methylpyridin-2-
yl)methanamine are not readily available in peer-reviewed literature or spectral databases.

This guide, therefore, presents predicted spectroscopic data based on computational models

and general experimental protocols representative of the analysis of similar organic

compounds. This information is intended to provide a foundational understanding for

researchers, scientists, and drug development professionals.

Introduction
(4-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative with potential

applications in medicinal chemistry and materials science. Its structural elucidation and

characterization are crucial for its use in further research and development. This technical

guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the

identification and characterization of this compound. Additionally, generalized experimental

protocols for acquiring such data are detailed, and a logical workflow for spectroscopic analysis

is presented.

Predicted Spectroscopic Data
Due to the absence of published experimental spectra, the following data has been generated

using computational prediction tools. These values should be used as a reference and are
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subject to confirmation by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for (4-Methylpyridin-2-yl)methanamine

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.35 d 1H H6 (Pyridine)

~7.05 s 1H H3 (Pyridine)

~6.95 d 1H H5 (Pyridine)

~3.80 s 2H CH₂ (Methylene)

~2.30 s 3H CH₃ (Methyl)

~1.70 (variable) br s 2H NH₂ (Amine)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for (4-Methylpyridin-2-yl)methanamine

Chemical Shift (δ) ppm Carbon Type Assignment

~160.5 C C2 (Pyridine)

~157.0 C C6 (Pyridine)

~148.0 C C4 (Pyridine)

~123.0 CH C5 (Pyridine)

~121.5 CH C3 (Pyridine)

~48.0 CH₂ CH₂ (Methylene)

~21.0 CH₃ CH₃ (Methyl)

Solvent: CDCl₃
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for (4-Methylpyridin-2-yl)methanamine

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium N-H stretch (amine)

3050 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1600 - 1580 Strong
C=N, C=C stretch (pyridine

ring)

1570 - 1550 Strong C=C stretch (pyridine ring)

1450 - 1430 Medium CH₂ bend

1380 - 1370 Medium CH₃ bend

850 - 800 Strong C-H out-of-plane bend

Mass Spectrometry (MS)
The computed mass spectral data is derived from the compound's molecular formula, C₇H₁₀N₂.

[1]

Table 4: Computed Mass Spectrometry Data for (4-Methylpyridin-2-yl)methanamine

Parameter Value

Molecular Formula C₇H₁₀N₂

Molecular Weight 122.17 g/mol

Exact Mass 122.0844 Da

Monoisotopic Mass 122.0844 Da

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of a novel organic

compound such as (4-Methylpyridin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters

include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum with proton

decoupling. Typical parameters include a 30-degree pulse angle, a spectral width of 240

ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shifts to the

residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR)

accessory.

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric CO₂ and water vapor.
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Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at

a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF)

analyzer, with an appropriate ionization source such as Electrospray Ionization (ESI) or

Electron Impact (EI).

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Infusion/Injection: Introduce the sample into the ion source. For ESI, the solution is infused at

a low flow rate. For EI, the sample is often introduced via a gas chromatograph (GC-MS).

Ionization: The sample is ionized in the source. ESI is a soft ionization technique that

typically produces the protonated molecule [M+H]⁺. EI is a hard ionization technique that

generates the molecular ion (M⁺) and various fragment ions.

Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge

ratio (m/z).

Detection: The detector records the abundance of ions at each m/z value, generating the

mass spectrum.
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The following diagram illustrates a logical workflow for the spectroscopic analysis and structural

elucidation of (4-Methylpyridin-2-yl)methanamine.

Spectroscopic Analysis Workflow for (4-Methylpyridin-2-yl)methanamine

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

Synthesis of (4-Methylpyridin-2-yl)methanamine

Purification (e.g., Chromatography, Distillation)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy

Determine Molecular Formula & Weight Identify Functional Groups Elucidate C-H Framework

Propose/Confirm Structure

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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